molecular formula C19H20N2O4 B354596 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940480-40-0

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354596
CAS No.: 940480-40-0
M. Wt: 340.4g/mol
InChI Key: IALLGVWYLYXUCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, aniline, undergoes acylation with sec-butyl isocyanate to form the sec-butylamino derivative.

    Coupling with Benzoic Acid: The sec-butylamino derivative is then coupled with benzoic acid under appropriate reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butylamino group and benzoic acid moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALLGVWYLYXUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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